((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a structurally complex molecule featuring a bicyclic epiminocyclohepta[d]pyrimidine core fused with a methanone-linked 6-(trifluoromethyl)pyridine substituent. The trifluoromethylpyridine moiety is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)14-4-1-9(6-21-14)15(24)23-10-2-3-13(23)11-7-20-8-22-12(11)5-10/h1,4,6-8,10,13H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGIMUWSSHARLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs are derived from modifications to its core bicyclic system or the substituent on the methanone group. Key comparisons include:
Substituent Variations on the Methanone Group
(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone Structural Difference: Replaces the trifluoromethylpyridine with a 4-(thiazol-2-yloxy)phenyl group. Implications: The thiazole-oxyphenyl substituent introduces a sulfur-containing heterocycle, which may alter electronic properties and hydrogen-bonding capacity compared to the trifluoromethylpyridine. Thiazole groups are often associated with improved solubility but may reduce metabolic stability relative to trifluoromethyl groups .
rel-(5R,8S)-N-(3-methylphenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide Structural Difference: Substitutes the methanone group with a carboxamide linked to a 3-methylphenyl moiety.
1-[rel-(5R,8S)-2-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl]-2-(3-methoxyphenyl)ethan-1-one Structural Difference: Features a 4-fluorophenyl group on the pyrimidine core and a 3-methoxyphenyl ethanone substituent. Implications: Fluorine’s electronegativity may enhance binding to aromatic pockets in targets, while the methoxy group could improve solubility but introduce metabolic liabilities via O-demethylation .
Core Structure Variations
Chromeno[2,3-d]pyrimidine Derivatives (e.g., 8a, 8b, 8c in ) Structural Difference: Replace the epiminocyclohepta[d]pyrimidine core with a chromeno-pyrimidine system. Implications: The chromeno-pyrimidine core lacks the epimino bridge, reducing conformational rigidity.
Pyrido-Thieno-Pyrimido-Triazepinone (Compound 30 in ) Structural Difference: A tricyclic system with a thieno-triazepinone scaffold. Implications: The expanded ring system increases molecular complexity and may target allosteric binding sites. However, the absence of a trifluoromethyl group could limit metabolic stability .
Hypothetical Comparative Data Table
Key Observations
- Trifluoromethylpyridine Advantage : The trifluoromethyl group in the target compound likely offers superior metabolic resistance and electron-withdrawing effects compared to thiazole or carboxamide substituents, which may translate to longer half-lives in vivo .
- Core Rigidity: The epiminocyclohepta[d]pyrimidine core’s stereochemical rigidity may confer better target selectivity than flexible chromeno-pyrimidine or triazepinone systems .
- Trade-offs : While fluorinated and trifluoromethyl groups enhance stability, they may increase lipophilicity, necessitating formulation optimization to maintain solubility .
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